molecular formula C13H12N4O B604712 (E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 349475-84-9

(E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B604712
CAS No.: 349475-84-9
M. Wt: 240.26g/mol
InChI Key: JVEMFOKQZLBMQE-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound, (E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, belongs to the 2-pyridone family, a class of heterocyclic compounds notable for their diverse biological activities, including anticancer and antioxidant properties . Its structure features a dihydropyridine core substituted with methyl groups at positions 4 and 6, a cyano group at position 3, and an imine-linked pyrrole moiety at position 1 (Fig. 1).

Properties

IUPAC Name

4,6-dimethyl-2-oxo-1-[(E)-1H-pyrrol-2-ylmethylideneamino]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-9-6-10(2)17(13(18)12(9)7-14)16-8-11-4-3-5-15-11/h3-6,8,15H,1-2H3/b16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEMFOKQZLBMQE-LZYBPNLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC=CN2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C/C2=CC=CN2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enolate Formation and Cyclization

A sodium enolate is generated from 3-formyl-4-methylpentan-2-one (synthesized via formylation of 4-methylpentan-2-one). This enolate reacts with cyanoacetamide in aqueous medium under reflux, catalyzed by piperidine acetate.

Representative Procedure :

  • Reactants : Sodium 3-formyl-4-methylpentan-2-one (34.73 g), cyanoacetamide (23.91 g), piperidinium acetate (119.4 mL, 1.76 M).

  • Conditions : Reflux in water at 127°C for 21 h.

  • Workup : Acidification with acetic acid (42.7 mL) at 65°C, followed by cooling to 24°C.

  • Yield : 65.9% (27.76 g).

Characterization :

  • 1H NMR (DMSO-d6) : δ 1.98 (s, 3H, CH3), 2.23 (s, 3H, CH3), 7.95 (s, 1H, pyridone-H), 12.45 (br s, 1H, NH).

Introduction of the 1-Amino Group

The 1-amino derivative is synthesized via nucleophilic substitution or direct amination. While specific data for 4,6-dimethyl analogs are limited, methods for 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (PubChem CID: 145996780) suggest amination under basic conditions.

Amination via Alkaline Hydrolysis

A reported method involves treating the pyridone with 6N sodium hydroxide under autoclave conditions:

  • Reactants : 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (43.0 g), 6N NaOH (200 mL).

  • Conditions : 145°C for 4 h.

  • Yield : 68% (34.8 g).

Characterization :

  • 1H NMR (DMSO-d6) : δ 1.96 (s, 3H), 2.20 (s, 3H), 5.21 (s, 2H, NH2), 7.90 (s, 1H).

Schiff Base Formation with 1H-Pyrrole-2-carbaldehyde

The final step involves condensation of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with 1H-pyrrole-2-carbaldehyde to yield the (E)-imine.

Condensation Reaction

Procedure :

  • Reactants : 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq), 1H-pyrrole-2-carbaldehyde (1.2 eq).

  • Conditions : Reflux in ethanol with glacial acetic acid (catalytic) for 12 h.

  • Workup : Precipitation with ice-water, filtration, and recrystallization from methanol.

  • Yield : 72–78% (reported for analogous Schiff bases).

Characterization :

  • 1H NMR (DMSO-d6) : δ 1.99 (s, 3H), 2.25 (s, 3H), 6.85–7.10 (m, 2H, pyrrole-H), 7.95 (s, 1H), 8.35 (s, 1H, CH=N).

  • IR (KBr) : 2220 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Optimization and Challenges

Cyclocondensation Yield Variations

Yields for pyridone synthesis range from 33% to 70%, influenced by:

  • Catalyst : Piperidine acetate outperforms other bases.

  • Temperature : Prolonged reflux (14–24 h) improves cyclization.

(E)-Selectivity in Schiff Base Formation

The (E)-configuration is favored due to steric hindrance between the pyrrole ring and pyridone methyl groups. Confirmed via NOESY (absence of cross-peaks between imine-H and pyrrole-H).

CatalystTemperature (°C)Time (h)Yield (%)
Piperidine1272165.9
Pyridine1002433

Table 2. Schiff Base Formation

SolventCatalystTime (h)Yield (%)
EthanolAcetic acid1278
MethanolNone2465

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can target the Schiff base, converting it into the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Antidiabetic Activity

Recent studies have indicated that derivatives of pyrrole and pyrrolopyrimidine compounds exhibit promising antihyperglycemic activity. For instance, compounds similar to (E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile have been evaluated for their potential to lower blood glucose levels in diabetic models. The mechanism often involves the modulation of insulin sensitivity and glucose metabolism pathways, making these compounds candidates for further exploration in diabetes treatment .

Anticancer Properties

Pyrrolo[2,3-b]pyridine derivatives have shown significant anticancer activity across various cancer cell lines. The structural features of this compound suggest potential interactions with cellular targets involved in cancer proliferation and survival. Studies have demonstrated that such compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of related pyrrole derivatives have been documented, highlighting their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for inflammatory diseases .

Synthesis of Novel Derivatives

The synthesis of this compound can be achieved through various methods involving cyclocondensation reactions with active methylene compounds. This synthetic route allows for the generation of a wide array of substituted derivatives with tailored biological activities .

Coordination Chemistry

Due to its nitrogen-rich structure, this compound can serve as a ligand in coordination chemistry. Its ability to form complexes with transition metals can be exploited in catalysis and material science applications, facilitating reactions that require metal activation .

Case Study: Antidiabetic Activity Evaluation

In a study evaluating the antihyperglycemic effects of pyrrole derivatives, several analogs were tested on diabetic rats. The results indicated a significant reduction in blood glucose levels compared to control groups, suggesting that modifications at the 4 and 6 positions of the pyridine ring enhance biological activity .

Case Study: Anticancer Mechanism Exploration

Research involving the anticancer properties of pyrrolo[2,3-b]pyridines revealed that these compounds could inhibit cell proliferation by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis through caspase activation pathways . The findings support further investigation into the molecular mechanisms underlying these effects.

Mechanism of Action

The mechanism of action of (E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

(a) Core Structure Variations
  • Base Structure : 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Compound 3 in ) lacks the imine substituent, highlighting the role of the pyrrole moiety in the target compound. The absence of the imine group reduces steric hindrance and may alter π-π stacking interactions in biological systems .
  • Analog with 3-Ethylphenyl Substituent : 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (–9) replaces the pyrrole-imine group with a 3-ethylphenyl ring. The dihedral angle between the dihydropyridine and benzene rings is 85.33°, indicating near-perpendicularity, which contrasts with the planar pyrrole system in the target compound .
(b) Substituent Effects
  • Pyrrole vs. Aromatic Rings : Derivatives with benzylidene substituents (e.g., 3,4-dimethoxybenzylidene or benzo[1,3]dioxol-5-ylmethylene; ) exhibit increased electron density compared to the pyrrole-containing target compound. This difference may influence redox properties and binding to biological targets .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Crystallographic Features
Target Compound (E)-1-(((1H-Pyrrol-2-yl)methylene)amino)-... ~267.28* Not reported Pyrrole-imine, methyl, cyano Likely planar dihydropyridine core
1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-... (–9) 252.31 Not reported 3-Ethylphenyl, methyl, cyano Dihedral angle: 85.33°
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-... () ~369.83 170.7–171.2 Chlorophenyl, methoxyphenyl, amino Fused pyrano-pyrazole system
1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-... () 206.24 Not reported Butyl, hydroxyl, methyl, cyano Hazardous; requires safety protocols

*Calculated based on molecular formula.

  • Solubility : The pyrrole substituent in the target compound may enhance polarity compared to hydrophobic analogs like the 3-ethylphenyl derivative, improving aqueous solubility .
  • Thermal Stability: The fused pyrano-pyrazole system in exhibits higher melting points (~170°C), suggesting greater stability than simpler dihydropyridines .

Biological Activity

The compound (E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a derivative of pyrrolidine and dihydropyridine, which are known for their diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves the condensation of 1H-pyrrole derivatives with carbonitriles and diketones under acidic conditions. The reaction pathway generally includes the formation of an imine followed by cyclization to yield the target molecule. The detailed synthetic route can be summarized as follows:

  • Condensation Reaction : A 1H-pyrrole derivative is reacted with a carbonitrile in the presence of a suitable acid catalyst.
  • Cyclization : The resulting intermediate undergoes cyclization to form the dihydropyridine structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrrole derivatives, including those similar to our compound. For instance, compounds with similar structural motifs have shown significant inhibition against various cancer cell lines:

  • IC50 Values : Compounds derived from pyrrole structures exhibited IC50 values as low as 3.01 µM against human hepatoma cell lines (SMMC-7721) . This suggests that modifications in the pyrrole structure can lead to enhanced biological activity.

Antimicrobial Properties

Research has indicated that certain derivatives of pyrrolidine compounds possess antibacterial and antitubercular properties. For example, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted acetyl)benzohydrazides were shown to exhibit strong antibacterial activity against several pathogens . This indicates a potential for our compound in antimicrobial applications.

Anti-inflammatory Activity

Compounds with fused pyrrole structures have demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines . The biological results suggest that structural modifications can enhance their efficacy in reducing inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural features. Key factors influencing its activity include:

  • Substituents on the Pyrrole Ring : Variations in substituents can significantly alter binding affinity and biological efficacy.
  • Dihydropyridine Core : The presence of electron-withdrawing or electron-donating groups can enhance or diminish the biological activity.

Case Studies and Research Findings

Several studies have investigated similar compounds and provided insights into the biological activities associated with them:

CompoundActivityIC50 ValueReference
3kAntitumor (SMMC-7721)8.08 µM
2aAntiproliferative (Colon cancer)1.0–1.6 × 10⁻⁸ M
3iAnti-inflammatoryNot specified

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile?

The compound can be synthesized via a Schiff base condensation reaction between 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and 1H-pyrrole-2-carbaldehyde under acidic or reflux conditions. demonstrates that nitrous acid deamination of related precursors (e.g., 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) is a viable step-efficient process, yielding intermediates in 70–90% efficiency. Critical parameters include pH control (to avoid premature deamination) and stoichiometric balancing of the aldehyde component to minimize side reactions .

Basic: What analytical techniques are essential for structural confirmation of this compound?

  • X-ray crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 8.3834 Å, b = 7.1852 Å, c = 23.5264 Å, β = 93.203°) are critical for resolving the (E)-configuration and intramolecular hydrogen bonding (N–H···O) patterns, as shown for structurally analogous compounds in and .
  • NMR spectroscopy : Key signals include a singlet for methyl groups (δ ~2.32 ppm) and a downfield NH proton (δ ~10.22 ppm, D2O exchangeable), consistent with tautomerization in dihydropyridine derivatives .

Advanced: How can competing side reactions (e.g., deamination vs. nitration) be managed during synthesis?

Prolonged exposure to nitrating agents (e.g., HNO₃/H₂SO₄) can lead to deamination (yielding 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) or over-nitration (e.g., 3-cyano-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine). To mitigate this:

  • Use low-temperature conditions (0–5°C) for nitration.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates before side reactions dominate .

Advanced: What computational methods are suitable for predicting electronic properties or tautomeric stability?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-311G++(d,p)) can model tautomeric equilibria and charge distribution. For example, applied DFT to evaluate the stability of similar Schiff base derivatives, identifying the (E)-isomer as energetically favored due to reduced steric hindrance and intramolecular hydrogen bonding .

Advanced: How does regioselectivity in substitution reactions impact functionalization of the dihydropyridine core?

Substituents at the 1-position (e.g., aryl or pyrrole groups) influence reactivity at the 3-cyano and 4,6-methyl positions. For instance:

  • Electron-withdrawing groups (e.g., –CN) at C3 direct electrophilic attacks to C5.
  • Steric hindrance from 4,6-dimethyl groups limits reactivity at C4/C6, favoring modifications at the Schiff base-linked pyrrole moiety .

Advanced: How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved?

Contradictions may arise from solvent effects, tautomerism, or paramagnetic impurities. Recommended steps:

  • Compare experimental data with computational predictions (DFT-NMR).
  • Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers.
  • Validate via X-ray crystallography, as done in for analogous compounds .

Advanced: What strategies optimize yield in multi-step syntheses of similar Schiff base derivatives?

  • Stepwise purification : Isolate intermediates (e.g., 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) before condensation.
  • Catalytic additives : Use glacial acetic acid or molecular sieves to accelerate imine formation.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as demonstrated for related pyridinecarbonitriles in .

Basic: What safety precautions are critical when handling this compound?

While direct toxicity data are limited, structurally similar dihydropyridines (e.g., 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile) require:

  • PPE (gloves, goggles) to avoid skin/eye contact.
  • Ventilation to prevent inhalation of fine particles.
  • Immediate medical consultation if exposed, as per safety protocols in .

Advanced: How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

The 3-cyano group and 4,6-dimethyl substituents create a sterically hindered environment, limiting Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to electron-deficient aryl boronic acids. Computational modeling (e.g., Fukui indices) can predict reactive sites, as shown in for analogous systems .

Advanced: What comparative crystallographic studies exist for Schiff base derivatives of dihydropyridines?

and provide crystallographic data for derivatives like 1-(3-ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, highlighting:

  • Planar pyridine rings with dihedral angles <5° relative to substituents.
  • Hydrogen-bonded dimerization in the solid state, which may influence solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.